molecular formula C11H13N3O2 B12445875 5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-amine

5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-amine

Cat. No.: B12445875
M. Wt: 219.24 g/mol
InChI Key: GQFMJSYTOFJUCH-UHFFFAOYSA-N
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Description

5-(2,6-Dimethoxyphenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a 2,6-dimethoxyphenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate hydrazine derivatives with 2,6-dimethoxybenzaldehyde. One common method includes the reaction of 2,6-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic or basic conditions to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethoxyphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic or pyrazole rings.

Scientific Research Applications

5-(2,6-Dimethoxyphenyl)-1H-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxyphenyl derivatives: Compounds with similar structural motifs, such as 2,6-dimethoxyphenyl hydrazones and 2,6-dimethoxyphenyl oxadiazoles.

    Pyrazole derivatives: Other pyrazole compounds with different substituents on the pyrazole ring.

Uniqueness

5-(2,6-Dimethoxyphenyl)-1H-pyrazol-3-amine is unique due to the specific combination of the 2,6-dimethoxyphenyl group and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H13N3O2/c1-15-8-4-3-5-9(16-2)11(8)7-6-10(12)14-13-7/h3-6H,1-2H3,(H3,12,13,14)

InChI Key

GQFMJSYTOFJUCH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=NN2)N

Origin of Product

United States

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